molecular formula C13H7BrN4 B15164443 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- CAS No. 204192-10-9

2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl-

Cat. No.: B15164443
CAS No.: 204192-10-9
M. Wt: 299.13 g/mol
InChI Key: BAXPAKGLDAZKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is a heterocyclic compound that features a pyrazine ring substituted with bromomethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- typically involves the bromination of 2,3-pyrazinedicarbonitrile followed by the introduction of a phenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Coupling Reactions: The phenyl group can participate in coupling reactions, forming more complex aromatic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with conditions tailored to the specific coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Pyrazinedicarbonitrile: A simpler derivative without the bromomethyl and phenyl substitutions.

    2,3-Dicyanopyrazine: Another related compound with similar core structure but different substituents.

    1,2,4,5-Tetracyanobenzene: A compound with multiple cyano groups, used in similar applications.

Uniqueness

2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is unique due to the presence of both bromomethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

204192-10-9

Molecular Formula

C13H7BrN4

Molecular Weight

299.13 g/mol

IUPAC Name

5-(bromomethyl)-6-phenylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C13H7BrN4/c14-6-10-13(9-4-2-1-3-5-9)18-12(8-16)11(7-15)17-10/h1-5H,6H2

InChI Key

BAXPAKGLDAZKLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C#N)C#N)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.